(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride
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Overview
Description
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: is a chemical compound belonging to the class of sulfonyl chlorides and oxazoles. This compound features a sulfonyl chloride group attached to a 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl moiety. Sulfonyl chlorides are known for their reactivity and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the oxazole ring: : This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of the sulfonyl chloride group: : The oxazole ring is then functionalized with a sulfonyl chloride group using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl oxide derivatives.
Reduction: : Reduction reactions can lead to the formation of corresponding sulfonic acids.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Sulfonyl Oxides: : Resulting from oxidation reactions.
Sulfonic Acids: : Resulting from reduction reactions.
Nucleophilic Substitution Products: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. It can act as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved would depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: can be compared with other sulfonyl chlorides and oxazole derivatives. Similar compounds include:
Methanesulfonyl chloride (CH₂ClO₂S)
4,5-dihydro-1,2-oxazole derivatives
Other substituted oxazoles
Properties
IUPAC Name |
(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-6(2)3-5(8-11-6)4-12(7,9)10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSPXNQQZFJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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